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Compound of Interest

Compound Name: 1,9-Thianthrenedicarboxylic acid

Cat. No.: B1619720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 1,9-Thianthrenedicarboxylic
acid, a heterocyclic aromatic compound of interest in materials science and pharmaceutical

development. Due to the limited availability of specific data for the 1,9-isomer, this guide utilizes

available spectroscopic information for a closely related thianthrene dicarboxylic acid isomer

and compares it with two common aromatic dicarboxylic acids: Terephthalic Acid and 2,3-

Naphthalenedicarboxylic Acid. This comparative approach allows for an objective evaluation of

its structural features.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for the thianthrene

dicarboxylic acid isomer and the selected comparative compounds.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

Thianthrene Dicarboxylic Acid DMSO-d₆

8.06 (d, 2H, J=2 Hz), 7.87 (dd,

2H, J=8 Hz, 2 Hz), 7.33 (d, 2H,

J=8 Hz)[1]

Terephthalic Acid DMSO-d₆ 8.08 (s, 4H)

2,3-Naphthalenedicarboxylic

Acid
DMSO-d₆

8.32 (s, 2H), 8.05 (d, 2H), 7.65

(m, 2H)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) in ppm

Thianthrene Dicarboxylic Acid - Data not available

Terephthalic Acid DMSO-d₆
167.1 (C=O), 134.7 (Ar-C),

129.5 (Ar-CH)

2,3-Naphthalenedicarboxylic

Acid
DMSO-d₆

168.9 (C=O), 135.2 (Ar-C),

132.8 (Ar-C), 129.3 (Ar-CH),

128.0 (Ar-CH)

Table 3: IR Spectroscopic Data

Compound Sample Prep Key Absorptions (cm⁻¹)

Thianthrene Dicarboxylic Acid KBr
3200-2500 (O-H, broad), 1690

(C=O)[1]

Terephthalic Acid KBr
3300-2500 (O-H, broad), 1685

(C=O), 1280 (C-O)

2,3-Naphthalenedicarboxylic

Acid
KBr

3400-2500 (O-H, broad), 1700

(C=O), 1270 (C-O)

Table 4: Mass Spectrometry Data
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Compound Ionization Mode [M]+ or [M-H]⁻ (m/z)

Thianthrene Dicarboxylic Acid - Data not available

Terephthalic Acid ESI- 165.01

2,3-Naphthalenedicarboxylic

Acid
ESI- 215.03

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1 second, and 16 scans. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in ppm relative

to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) was finely

ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) using an agate

mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.
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Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer.

Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution

of 4 cm⁻¹. The data is presented in terms of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then further

diluted to 10 µg/mL with the same solvent.

Instrumentation: Mass spectra were obtained using a Waters Xevo G2-XS QTof mass

spectrometer with an electrospray ionization (ESI) source.

Data Acquisition: The analysis was performed in negative ion mode. The capillary voltage

was set to 2.5 kV, the sampling cone voltage to 40 V, and the source temperature to 120°C.

The data was acquired over a mass range of m/z 50-1000.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound.
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Experimental Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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